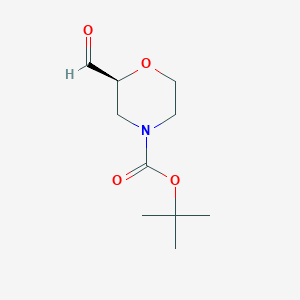

(S)-N-Boc-2-morpholinecarbaldehyde

描述

Significance of Chiral Morpholine (B109124) Derivatives in Medicinal Chemistry and Asymmetric Synthesis

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. nih.govias.ac.in Its presence is often associated with favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. nih.gov When a stereocenter is introduced, as in chiral morpholine derivatives, it allows for precise three-dimensional interactions with biological targets like enzymes and receptors, which is crucial for therapeutic efficacy and selectivity. ias.ac.in

Chiral N-heterocycles, including morpholine derivatives, are widespread structural motifs in a vast number of drug candidates. researchgate.netmdpi.com The defined stereochemistry is critical, as different enantiomers of a drug can have vastly different, and sometimes deleterious, biological effects. Consequently, the development of efficient methods to synthesize enantiomerically pure morpholines is a key focus in pharmaceutical research. researchgate.netmdpi.com These compounds are not only integral parts of final drug structures but also serve as versatile intermediates in the synthesis of other complex molecules, such as chiral amino alcohols and amino acids. pitt.edu

Beyond their direct role in pharmaceuticals, chiral morpholine derivatives are also employed as ligands in asymmetric catalysis. pitt.edu Their defined spatial arrangement can effectively control the stereochemical outcome of metal-catalyzed reactions, enabling the synthesis of other chiral molecules with high enantiomeric purity. researchgate.netnih.gov The development of catalytic asymmetric methods to produce 2-substituted and 3-substituted chiral morpholines is an area of active research, aiming for more efficient and atom-economical routes compared to methods requiring stoichiometric chiral starting materials. researchgate.netmdpi.com

Table 1: Examples of Bioactive Scaffolds Incorporating the Morpholine Moiety This table is illustrative and not exhaustive.

| Compound Class | Therapeutic Area | Significance of Morpholine Ring |

|---|---|---|

| Linezolid (antibiotic) | Antibacterial | The morpholine ring is a key component of this oxazolidinone antibiotic. |

| Gefitinib (cancer therapy) | Anticancer | The morpholine group enhances solubility and contributes to kinase inhibition. |

| Aprepitant (antiemetic) | Antiemetic | Contains a chiral morpholine core essential for its activity as an NK1 receptor antagonist. |

The Role of (S)-N-Boc-2-morpholinecarbaldehyde as a Versatile Chiral Building Block

This compound serves as a powerful and versatile chiral building block, enabling the stereocontrolled synthesis of more complex molecular architectures. nih.govepa.gov Chiral building blocks are enantiomerically pure compounds used as starting materials, allowing chemists to construct stereochemically defined molecules, which is essential for pharmaceuticals and agrochemicals. nih.govnih.gov The utility of this specific aldehyde stems from the aldehyde functional group, which is a gateway to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

The aldehyde can readily participate in numerous fundamental organic transformations, allowing for chain extension and functionalization while preserving the integrity of the chiral morpholine core. While specific documented examples for this exact aldehyde are specialized, its synthetic potential is clear based on established aldehyde chemistry.

Key Synthetic Transformations:

Nucleophilic Addition: The electrophilic aldehyde carbon is susceptible to attack by various nucleophiles. Grignard reagents and organolithium compounds can be used to introduce new alkyl, aryl, or vinyl groups, leading to the formation of chiral secondary alcohols with high diastereoselectivity. masterorganicchemistry.com

Wittig Reaction: This reaction provides a reliable method for converting the aldehyde into an alkene. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org By choosing the appropriate Wittig reagent (a phosphonium ylide), chemists can introduce a variety of substituted vinyl groups, creating precursors for further transformations like metathesis or cyclization. organic-chemistry.orgwikipedia.orglibretexts.org

Reductive Amination: The aldehyde can be converted into a chiral amine through reductive amination. nih.govnih.govorganic-chemistry.org This one-pot reaction involves the formation of an imine with a primary or secondary amine, followed by in-situ reduction, effectively extending the side chain with a nitrogen-containing group. This is a powerful method for synthesizing complex chiral amines. nih.govnih.gov

Aldol (B89426) and Related Condensations: As an aldehyde with α-protons, it can act as either the nucleophilic (enol or enolate) or electrophilic partner in aldol reactions, though its primary role is as an electrophile to avoid self-condensation. nih.govmasterorganicchemistry.comrsc.org This allows for the formation of β-hydroxy carbonyl compounds, establishing two new stereocenters in a single operation if a chiral enolate is used. nih.govmasterorganicchemistry.com

The Boc-protecting group is crucial for these transformations. It prevents the morpholine nitrogen from acting as a base or nucleophile, which could otherwise interfere with many of the desired reactions. Its stability under various reaction conditions and the ease of its removal under acidic conditions make it an ideal choice for multi-step synthesis. Through these reactions, this compound provides access to a diverse range of complex chiral molecules containing the valuable morpholine scaffold.

Historical Context and Evolution of Synthetic Strategies for Chiral Aldehydes

The synthesis of enantiomerically pure compounds, a field known as asymmetric synthesis, has its conceptual roots in the 19th century with Louis Pasteur's discovery of molecular chirality in 1848. organic-chemistry.org Early strategies for obtaining chiral molecules relied heavily on the resolution of racemic mixtures or the use of the "chiral pool"—naturally occurring enantiopure substances like amino acids and terpenes.

A significant leap forward came with the development of chiral auxiliaries . Introduced in the 1970s and 1980s, a chiral auxiliary is a stereogenic group temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered. This strategy provided a more predictable and rational approach to controlling stereochemistry.

The late 20th and early 21st centuries witnessed a paradigm shift with the rise of asymmetric catalysis . This approach uses a small amount of a chiral catalyst (a metal complex with a chiral ligand, or a purely organic molecule) to generate large quantities of a chiral product. This method is highly efficient and atom-economical. The development of chiral secondary amines as organocatalysts, for example, revolutionized the synthesis of chiral aldehydes and their derivatives through iminium ion activation. mdpi.com These catalysts have enabled a wide range of highly enantioselective transformations, including Friedel-Crafts alkylations and cycloadditions involving α,β-unsaturated aldehydes. mdpi.com

The synthesis of specific chiral aldehydes like this compound builds upon this history. It is typically prepared from a chiral precursor, often derived from the chiral pool, such as an amino acid. For instance, an operationally simple synthesis of the corresponding alcohol, (S)-N-Boc-2-hydroxymethylmorpholine, has been developed from (S)-epichlorohydrin, which is then oxidized to the target aldehyde. researchgate.netmasterorganicchemistry.comnih.gov This progression from stoichiometric auxiliaries to highly efficient catalytic methods and sophisticated chiral pool strategies represents a major evolution in the field of organic synthesis. nih.govnih.gov

Table 2: Evolution of Asymmetric Synthesis Strategies

| Era | Dominant Strategy | Description | Key Features |

| 19th - Mid 20th Century | Chiral Pool / Resolution | Utilization of naturally occurring chiral molecules. Separation of enantiomers from a 50:50 mixture. | Relies on available natural sources. Often inefficient and discards 50% of the material. |

| 1970s - 1990s | Chiral Auxiliaries | A recoverable chiral group is temporarily attached to the substrate to direct a stereoselective reaction. | Stoichiometric use of the chiral controller. Good predictability and high stereoselectivity. |

| 1990s - Present | Asymmetric Catalysis | A substoichiometric amount of a chiral catalyst generates a large amount of chiral product. | High efficiency, atom economy. Includes organocatalysis, biocatalysis, and transition-metal catalysis. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl (2S)-2-formylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h7-8H,4-6H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKMTSRRGUVABD-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@@H](C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364019 | |

| Record name | (S)-N-Boc-2-morpholinecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847805-31-6 | |

| Record name | 1,1-Dimethylethyl (2S)-2-formyl-4-morpholinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847805-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-N-Boc-2-morpholinecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2S)-2-formylmorpholine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for S N Boc 2 Morpholinecarbaldehyde

Stereoselective Formation of the Morpholine (B109124) Ring System

The creation of the chiral morpholine core is the foundational step in the synthesis of (S)-N-Boc-2-morpholinecarbaldehyde. Methodologies are broadly categorized into enantioselective constructions from achiral precursors and strategies that utilize existing chirality from natural sources.

Enantioselective Approaches to Morpholine Core Construction (e.g., from Epichlorohydrin, Aziridines)

Enantioselective strategies are pivotal for establishing the desired stereochemistry at the C2 position of the morpholine ring from prochiral or achiral starting materials. One prominent method involves the ring-opening of activated aziridines. A highly regio- and stereoselective strategy allows for the synthesis of a variety of nonracemic morpholines with high yield and enantioselectivity. researchgate.netnih.gov This process typically involves an S(N)2-type ring opening of an activated aziridine (B145994) with a suitable haloalcohol in the presence of a Lewis acid, followed by a base-mediated intramolecular cyclization of the intermediate haloalkoxy amine. researchgate.netnih.gov For instance, N-tosyl or N-nosyl activated aziridines react with halogenated alcohols like 2-chloroethanol (B45725) or 2-bromoethanol, catalyzed by Cu(OTf)₂, to yield the corresponding morpholines after treatment with a base such as potassium hydroxide. researchgate.net The reaction proceeds with high stereofidelity, transferring the chirality of the starting aziridine to the final morpholine product. Aziridine-2-carbaldehydes, which can be considered synthetic equivalents of serinal, also serve as valuable precursors. nih.gov Their ring can be opened with various nucleophiles with high regioselectivity at the less substituted carbon atom, providing a pathway to functionalized morpholines. nih.gov

Another approach utilizes electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols. banglajol.info For example, treatment of these aminoalcohols with bromine in dichloromethane (B109758) at low temperatures can induce cyclization to form chiral morpholine derivatives. banglajol.info The diastereoselectivity of this reaction can be high, though it is influenced by factors such as reaction time and the electronic properties of substituents on the starting material. banglajol.info

Chiral Pool Synthesis Strategies

Chiral pool synthesis leverages the inherent chirality of readily available natural products, such as amino acids or hydroxy acids, to construct complex chiral molecules. researcher.life Natural hydrophobic amino acids are particularly useful starting materials for producing morpholine-2,5-diones, which are versatile intermediates. nih.gov For example, leucine (B10760876) can be converted into its corresponding morpholine-2,5-dione (B184730) through a two-step process involving the initial reaction with chloroacetyl chloride to form an N-acylated intermediate, followed by cyclization. nih.gov

Similarly, chiral 1,2-amino alcohols, which are privileged structural motifs, can be synthesized from arylglyoxals using pseudoephedrine as a chiral auxiliary. researchgate.net This reaction, catalyzed by a Brønsted acid, produces morpholinone products with high yield and selectivity, which can then be converted into the desired 1,2-amino alcohols. researchgate.net These strategies provide robust access to enantiopure morpholine fragments by building upon the stereochemical integrity of the starting materials sourced from the chiral pool. researcher.life

Installation and Selective Manipulation of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a crucial protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. thieme-connect.comlookchem.com Its selective installation onto the morpholine nitrogen is a key step in the synthesis of the target compound.

Chemoselective N-tert-Butoxycarbonylation Procedures

Chemoselective N-Boc protection of the morpholine nitrogen is typically achieved using di-tert-butyl dicarbonate, (Boc)₂O. A variety of methods have been developed to perform this transformation efficiently and selectively, especially in the presence of other sensitive functional groups. lookchem.com A particularly green and efficient catalyst-free protocol utilizes glycerol (B35011) as a recyclable solvent at room temperature. rsc.org This method is applicable to a wide range of amines, including aliphatic and aromatic ones, and proceeds with high selectivity, avoiding the formation of common side products like isocyanates or N,N-di-Boc derivatives. rsc.org The operational simplicity, rapid reaction times, and excellent yields make this an environmentally benign and economical choice. rsc.org

| Method | Catalyst/Solvent | Temperature | Time | Yield (%) | Reference |

| (Boc)₂O | Glycerol | Room Temp. | 10-60 min | 90-98 | rsc.org |

| (Boc)₂O | Thiamine HCl / Solvent-free | Room Temp. | 10-90 min | 92-98 | lookchem.com |

This table presents a comparison of different chemoselective N-Boc protection methods.

Catalytic Approaches to Boc Protection (e.g., using Sulfonated Reduced Graphene Oxide catalysts)

To enhance the efficiency and sustainability of N-Boc protection, heterogeneous catalysts have been developed. Sulfonated reduced graphene oxide (SrGO) has emerged as a highly effective, metal-free, and reusable solid acid catalyst for this purpose. thieme-connect.comthieme-connect.com The SrGO catalyst is prepared by introducing sulfonic acid groups onto chemically reduced graphene oxide. thieme-connect.commdpi.com This material catalyzes the N-tert-butoxycarbonylation of various amines under solvent-free conditions at room temperature, affording high yields in short reaction times. thieme-connect.com The proposed mechanism involves the activation of (Boc)₂O through hydrogen bonding with the sulfonic acid groups on the SrGO surface, making the carbonyl groups more electrophilic and susceptible to nucleophilic attack by the amine. thieme-connect.com A significant advantage of this catalyst is its reusability; it can be recovered and reused for up to seven consecutive cycles without a substantial loss in activity. thieme-connect.com

| Substrate Type | Catalyst | Conditions | Yield Range (%) | Reference |

| Aromatic & Aliphatic Amines | SrGO | Solvent-free, Room Temp. | 84-95 | thieme-connect.com |

This table summarizes the application of SrGO as a catalyst for N-Boc protection.

Chiral Aldehyde Formation via Selective Oxidation Protocols

The final step in the synthesis is the selective oxidation of the primary alcohol precursor, (S)-N-Boc-2-morpholinemethanol, to the corresponding aldehyde. This transformation is challenging as overoxidation to the carboxylic acid can readily occur. beilstein-journals.org

A range of selective oxidation methods have been developed. Nitroxyl radical-catalyzed oxidations, such as those using TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) or its derivatives, are widely applied. d-nb.info These methods often use sodium hypochlorite (B82951) as the terminal oxidant in a biphasic system. d-nb.info The choice of solvent can be critical, with nitriles emerging as effective alternatives to the more common dichloromethane, allowing for high conversion and selectivity. d-nb.info Control over the reaction temperature is also important, as primary alcohols are generally oxidized faster than secondary alcohols, allowing for a degree of chemoselectivity. d-nb.info

Other metal-free methods employ hypervalent iodine reagents. beilstein-journals.org N-heterocycle-stabilized iodanes (NHIs), for example, have been shown to be effective for the mild oxidation of activated alcohols to aldehydes and ketones without overoxidation. beilstein-journals.org These reactions are often activated by chloride additives. beilstein-journals.org For broader applications, transition-metal-free catalytic systems using radicals like 3-(tert-butoxycarbonylamino)-9-azabicyclo[3.3.1]nonane N-oxyl (3-BocNH-ABNO) with molecular oxygen as the terminal oxidant have also been developed, demonstrating good functional group tolerance. researchgate.net

| Reagent/Catalyst System | Oxidant | Key Features | Reference |

| TEMPO/PIPO | Sodium Hypochlorite | Mild conditions, high selectivity in nitrile solvents | d-nb.info |

| NHIs / Chloride additive | - | Metal-free, avoids overoxidation | beilstein-journals.org |

| 3-BocNH-ABNO / NaNO₂ | O₂ | Metal-free, broad functional group tolerance | researchgate.net |

| [MoO₂L]₂ (Schiff base complex) | H₂O₂ | High selectivity for aldehydes, no carboxylic acid formation | raco.cat |

This table compares various selective oxidation protocols for converting primary alcohols to aldehydes.

Application of Mild Oxidizing Agents (e.g., Dess-Martin Periodinane, Swern Oxidation)

The oxidation of the precursor alcohol, (S)-N-Boc-2-hydroxymethylmorpholine, to the desired aldehyde is a critical step that necessitates the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) and Swern oxidation are two widely employed methods that fulfill this requirement. wikipedia.orgnumberanalytics.com

Dess-Martin Periodinane (DMP) Oxidation:

DMP is a hypervalent iodine reagent known for its high selectivity and mild reaction conditions. wikipedia.orgiris-biotech.de The oxidation is typically carried out at room temperature in a chlorinated solvent like dichloromethane. organic-chemistry.org The reaction is generally complete within a few hours and offers the advantage of a simplified workup to isolate the product. wikipedia.orgorganic-chemistry.org The mechanism involves the formation of a diacetoxyalkoxyperiodinane intermediate, followed by the abstraction of an α-hydrogen by an acetate (B1210297) ion to yield the aldehyde. wikipedia.org

Swern Oxidation:

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, commonly oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine. numberanalytics.comwikipedia.org This method is renowned for its mild conditions, typically performed at low temperatures (around -78 °C), which helps in preserving sensitive functional groups. wikipedia.orgalfa-chemistry.com The reaction proceeds through the formation of an alkoxysulfonium salt, which is then deprotonated to form a sulfur ylide that collapses to the aldehyde. wikipedia.org

A key advantage of both DMP and Swern oxidations is their compatibility with a wide range of functional groups, making them suitable for complex molecule synthesis. wikipedia.orgorganic-chemistry.org

Preservation of Stereochemical Integrity During Oxidation

A paramount concern during the oxidation of a chiral alcohol like (S)-N-Boc-2-hydroxymethylmorpholine is the preservation of its stereochemical integrity. Both Dess-Martin and Swern oxidations are known to be effective in this regard, minimizing the risk of racemization at the chiral center.

The mild and often neutral or slightly acidic conditions of the Dess-Martin oxidation help to prevent epimerization of the adjacent stereocenter. wikipedia.org Similarly, the low temperatures employed in the Swern oxidation significantly reduce the likelihood of racemization. alfa-chemistry.com The choice between these two methods can sometimes be influenced by the specific substrate and the presence of other functional groups. For instance, Swern oxidation is often favored for acid-sensitive compounds. wikipedia.org

Enantioselective Synthesis via Biocatalysis and Kinetic Resolution

Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of chiral compounds. nih.govnih.gov It offers high enantioselectivity under mild reaction conditions. nih.govnih.gov

Enzyme-Catalyzed Kinetic Resolution for Precursor Preparation

Kinetic resolution is a widely used strategy to separate a racemic mixture of a chiral precursor into its constituent enantiomers. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst, often an enzyme. nih.govnih.gov In the context of preparing the precursor for this compound, an enzyme could be used to selectively acylate or hydrolyze one enantiomer of a racemic mixture of N-Boc-2-hydroxymethylmorpholine, allowing for the separation of the desired (S)-enantiomer.

Enzymes such as lipases are commonly employed for the kinetic resolution of alcohols through transesterification reactions. The high stereoselectivity of these enzymes allows for the production of one enantiomer in high enantiomeric excess. nih.gov

Biocatalytic Routes to Chiral Morpholine Scaffolds

Beyond kinetic resolution, biocatalytic methods can be directly applied to construct the chiral morpholine ring system itself. Enzymes like amine dehydrogenases, transaminases, and imine reductases are capable of catalyzing the asymmetric synthesis of chiral amines, which are key intermediates in the formation of morpholines. nih.govresearchgate.net

For instance, an engineered transaminase could be used for the asymmetric amination of a suitable keto-aldehyde precursor to introduce the chiral center with high enantioselectivity. nih.gov Advances in protein engineering, including directed evolution and rational design, have significantly broadened the substrate scope and catalytic efficiency of these enzymes, making them viable tools for the synthesis of complex chiral molecules like this compound. nih.gov

Optimization of Synthetic Routes for Industrial Scalability and Efficiency

The transition from laboratory-scale synthesis to industrial production necessitates the optimization of synthetic routes for cost-effectiveness, safety, and efficiency.

Process Intensification and Continuous Flow Methodologies

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. youtube.com Continuous flow chemistry is a key enabling technology in this area. nih.govnih.gov In a continuous flow setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This leads to improved product consistency, higher yields, and enhanced safety, particularly for highly exothermic or hazardous reactions. youtube.com

The synthesis of this compound could be adapted to a continuous flow process. For example, a packed-bed reactor containing an immobilized oxidizing agent or a biocatalyst could be used for the key oxidation or enantioselective step. This would facilitate catalyst recycling and product purification, leading to a more streamlined and sustainable manufacturing process. nih.govnih.gov Photocatalytic methods in continuous flow have also shown promise for the synthesis of substituted morpholines. nih.govorganic-chemistry.org

Implementation of Green Chemistry Principles in Synthesis Development

The development of synthetic routes for complex molecules like this compound is increasingly guided by the principles of green chemistry. These principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com The focus is on improving the efficiency, safety, and environmental benignity of the synthesis without compromising the yield or purity of the final product. Key areas of implementation include the selection of sustainable starting materials, the use of greener solvents and catalysts, and the optimization of reaction conditions to maximize atom economy and energy efficiency.

The synthesis of the precursor, (S)-N-Boc-2-hydroxymethylmorpholine, has been achieved via a concise route starting from (S)-epichlorohydrin. nih.govfigshare.comresearchgate.net This method is noted for being operationally simple and not requiring chromatographic purification, which contributes to a high process throughput and reduces solvent waste. nih.govfigshare.comfigshare.com The subsequent oxidation of the alcohol to the aldehyde presents an opportunity to apply further green chemistry principles.

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comrsc.org Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations which generate stoichiometric byproducts. primescholars.comnih.gov

For the oxidation of (S)-N-Boc-2-hydroxymethylmorpholine to this compound, the choice of oxidizing agent is critical for maximizing atom economy. Traditional oxidation reactions often employ stoichiometric amounts of heavy metal-based reagents (e.g., chromium-based oxidants), which have poor atom economy and generate toxic waste. Catalytic methods using a more benign terminal oxidant, such as molecular oxygen or hydrogen peroxide, are therefore highly desirable.

Table 1: Comparison of Atom Economy for Different Oxidation Methods

| Oxidation Method | Oxidizing Agent | Byproducts | Atom Economy |

|---|---|---|---|

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dimethyl sulfide, CO, CO2, Triethylammonium chloride | Low |

| PCC Oxidation | Pyridinium (B92312) chlorochromate | Reduced chromium species, Pyridinium hydrochloride | Low |

| Catalytic Aerobic Oxidation | O2 / Catalyst | H2O | High |

This table is illustrative and compares the general atom economy of different oxidation types.

The selection of solvents is a critical aspect of green synthesis, as they often constitute the largest mass component of a reaction and are a major source of waste. acsgcipr.org Traditional solvents used in Boc-protection and subsequent reactions, such as dichloromethane and 1,4-dioxane, are recognized as environmentally harmful and are suspected carcinogens. acsgcipr.org Green chemistry encourages their replacement with more sustainable alternatives.

Recent research has focused on identifying and utilizing greener solvents with lower toxicity, reduced environmental impact, and improved safety profiles. nih.gov For the synthesis of morpholine derivatives, including this compound, the substitution of hazardous solvents is a key area for green process development. Furthermore, solventless reaction conditions, where the reaction is run in a molten reactant, represent an ideal green alternative, eliminating solvent waste entirely. umich.edu

Table 2: Potential Green Solvent Alternatives

| Traditional Solvent | Hazard Profile | Green Alternative | Key Benefits |

|---|---|---|---|

| Dichloromethane (DCM) | Suspected carcinogen, harmful to aquatic environment acsgcipr.org | 2-Methyltetrahydrofuran (2-MeTHF) nih.gov | Bio-based, lower toxicity |

| 1,4-Dioxane | Suspected carcinogen acsgcipr.org | Cyclopentyl methyl ether (CPME) nih.gov | High boiling point, low peroxide formation |

| N,N-Dimethylformamide (DMF) | Reproductive toxicity | Cyrene nih.gov | Biodegradable, derived from cellulose (B213188) |

Catalysis is a fundamental pillar of green chemistry. Catalytic reactions are inherently more atom-economical than stoichiometric reactions because the catalyst is used in small amounts and can, in principle, be recycled and reused. primescholars.com The development of efficient catalytic systems for the synthesis of this compound and its precursors can significantly reduce waste and energy consumption.

For instance, a green synthesis of morpholines from 1,2-amino alcohols has been reported using a redox-neutral protocol with ethylene (B1197577) sulfate. chemrxiv.orgnih.gov While this specific example does not directly produce the target aldehyde, it showcases a strategy that avoids stoichiometric reagents and harsh conditions. In the oxidation step to form the aldehyde, the use of a recyclable, solid-supported catalyst or a biocatalyst (e.g., an oxidoreductase enzyme) would represent a significant advancement in green process design.

Process optimization is crucial for the large-scale, sustainable production of fine chemicals. This involves a systematic study of reaction parameters (temperature, pressure, catalyst loading, reaction time) to maximize yield and selectivity while minimizing energy consumption and waste generation. For the synthesis of this compound, continuous flow chemistry offers a promising alternative to traditional batch processing. Flow reactors can enable better control over reaction parameters, improve safety, and allow for in-line purification, leading to a more efficient and intensified process.

Reactivity and Derivatization Strategies of S N Boc 2 Morpholinecarbaldehyde

Carbonyl Reactivity: Transformations of the Aldehyde Functional Group

The aldehyde moiety of (S)-N-Boc-2-morpholinecarbaldehyde is the primary site for a wide range of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Stereoselective Reduction to Chiral Alcohols

The reduction of the aldehyde group provides direct access to the corresponding chiral primary alcohol, (S)-N-Boc-2-hydroxymethylmorpholine. This transformation is fundamental for synthesizing various biologically active molecules. Standard reducing agents are effective for this purpose.

A common and mild reducing agent, sodium borohydride (B1222165) (NaBH₄), readily reduces the aldehyde to the primary alcohol. masterorganicchemistry.commasterorganicchemistry.com The reaction is typically performed in an alcoholic solvent, such as methanol (B129727) or ethanol, where the solvent also serves to protonate the resulting alkoxide intermediate. masterorganicchemistry.com This reduction preserves the stereochemical integrity of the C2 position. A concise synthesis of (S)-N-Boc-2-hydroxymethylmorpholine has been reported, highlighting its importance as a synthetic intermediate. nih.gov

| Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | Room Temperature | (S)-N-Boc-2-hydroxymethylmorpholine | masterorganicchemistry.commasterorganicchemistry.com |

Oxidation to Carboxylic Acids

The aldehyde can be smoothly oxidized to the corresponding carboxylic acid, (S)-N-Boc-morpholine-2-carboxylic acid, another key synthetic intermediate. nih.govresearchgate.net A variety of oxidizing agents can accomplish this transformation, ranging from chromium-based reagents to milder, metal-free options.

An operationally simple synthesis of (S)-N-Boc-morpholine-2-carboxylic acid from (S)-epichlorohydrin has been developed, which proceeds through an aldehyde intermediate that is subsequently oxidized. nih.govresearchgate.net While the specific reagent for this exact substrate is detailed within the broader synthesis, general methods for aldehyde oxidation are highly applicable. For instance, reagents like Oxone in combination with a catalyst or pyridinium (B92312) chlorochromate (PCC) with periodic acid (H₅IO₆) are known to efficiently convert aldehydes to carboxylic acids.

Nucleophilic Additions and Subsequent Elaboration at the Aldehyde Carbon

The electrophilic aldehyde carbon is susceptible to attack by a wide array of carbon-based nucleophiles, such as Grignard reagents, organolithium compounds, and ylides from the Wittig reaction. These reactions are powerful tools for carbon-carbon bond formation, leading to the creation of a new stereocenter at the former aldehyde carbon.

The Wittig reaction, for example, transforms the aldehyde into an alkene by reacting it with a phosphorus ylide. masterorganicchemistry.comorganic-chemistry.org This allows for the extension of the carbon chain and the introduction of a double bond, which can be further functionalized. The stereochemistry of the resulting alkene (E or Z) is dependent on the nature of the ylide used. organic-chemistry.org

Addition of organometallic reagents like Grignard reagents (R-MgBr) or organolithiums (R-Li) results in the formation of secondary alcohols. The inherent chirality of the (S)-2-morpholine scaffold can influence the stereochemical outcome of the addition, leading to diastereomeric products. The relative stereochemistry is often dictated by steric hindrance, with the nucleophile preferentially attacking from the face opposite to the bulky N-Boc group, following models like Felkin-Anh.

| Reaction Type | Reagent | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene | Forms C=C double bond | masterorganicchemistry.comorganic-chemistry.org |

| Grignard Addition | Organomagnesium Halide (R-MgX) | Secondary Alcohol | Forms C-C single bond and a new stereocenter | |

| Organolithium Addition | Organolithium (R-Li) | Secondary Alcohol | Forms C-C single bond and a new stereocenter |

Formation of Imines and Schiff Bases for Further Synthetic Utility

The aldehyde readily undergoes condensation reactions with primary amines (R-NH₂) to form imines, also known as Schiff bases. libretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org The formation of an imine is a reversible process. libretexts.org

Imines are valuable synthetic intermediates. They can be reduced to form secondary amines, or the imine carbon can be attacked by nucleophiles, providing another route to elaborate the carbon skeleton. The versatility of imine chemistry makes this a crucial derivatization strategy for this compound.

N-Boc Group Deprotection and Subsequent Nitrogen Chemistry

Selective Removal of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its relatively easy removal. Selective deprotection of the morpholine (B109124) nitrogen is a critical step to enable further functionalization at this position.

The most common method for Boc deprotection involves treatment with strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH₂Cl₂) or hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate (B1210297). semanticscholar.orgnih.gov These methods are highly efficient but can be harsh on sensitive substrates.

| Reagent/Condition | Solvent | Typical Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (CH₂Cl₂) | Room Temperature | Standard, highly effective | semanticscholar.org |

| Hydrogen Chloride (HCl) | Dioxane or Ethyl Acetate | Room Temperature | Common, provides HCl salt | nih.gov |

| Oxalyl Chloride | Methanol (MeOH) | Room Temperature | Mild, selective | nih.govrsc.org |

| Thermal (Flow Chemistry) | Methanol (MeOH) or Trifluoroethanol (TFE) | 120-150 °C | Catalyst-free | acs.org |

| Water | Water | 90-100 °C | Green, catalyst-free | semanticscholar.org |

Derivatization via Amine Functionalization (e.g., Amide Synthesis)

A primary pathway for the derivatization of this compound involves the transformation of the aldehyde group into an amine, which can subsequently be acylated to form a wide array of amides. This two-step sequence, typically involving reductive amination followed by amide coupling, leverages well-established and highly efficient chemical transformations.

The initial and crucial step is the reductive amination of the aldehyde. This reaction proceeds by the condensation of the aldehyde with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed for this purpose, with sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) and sodium cyanoborohydride (NaBH₃CN) being among the most common and selective. youtube.commasterorganicchemistry.com These reagents are mild enough to not reduce the starting aldehyde but are highly effective at reducing the intermediate iminium ion. youtube.com This process allows for the controlled formation of a new carbon-nitrogen bond, extending the molecular framework from the C2 position of the morpholine ring. masterorganicchemistry.com

The versatility of this method allows for the introduction of a diverse range of substituents (R¹) by simply varying the primary amine used in the reaction. Once the secondary amine intermediate, tert-butyl (S)-2-((R¹-amino)methyl)morpholine-4-carboxylate, is synthesized and purified, it serves as a versatile precursor for amide synthesis.

The subsequent amide synthesis is typically achieved by coupling the newly formed secondary amine with a carboxylic acid (R²-COOH). This transformation is one of the most frequently used reactions in medicinal chemistry and can be facilitated by a wide range of coupling reagents. nih.gov Common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. wikipedia.org The choice of coupling agent and reaction conditions can be tailored to the specific substrates to ensure high yields and purity of the final amide product.

This two-step strategy provides a robust and flexible platform for generating extensive libraries of amide derivatives of this compound, enabling systematic exploration of structure-activity relationships in drug discovery programs.

Table 1: Representative Two-Step Synthesis of Amide Derivatives via Reductive Amination

| Step | Reactant 1 | Reactant 2 | Reagents | Product | Typical Yield (%) |

| 1. Reductive Amination | This compound | R¹-NH₂ | Na(OAc)₃BH, CH₂Cl₂ | tert-Butyl (S)-2-((R¹-amino)methyl)morpholine-4-carboxylate | 70-95 |

| 2. Amide Coupling | tert-Butyl (S)-2-((R¹-amino)methyl)morpholine-4-carboxylate | R²-COOH | EDC, HOBt, DIPEA, DMF | tert-Butyl (S)-2-(((R²-carbonyl)(R¹-amino))methyl)morpholine-4-carboxylate | 60-90 |

Yields are representative and can vary based on the specific nature of R¹ and R².

Stereospecific Transformations at the Chiral Center of the Morpholine Ring

When this compound undergoes reactions at the aldehyde's carbonyl group, the existing stereocenter at C2 exerts a significant influence on the stereochemical outcome of the transformation. This phenomenon, known as asymmetric induction, is critical for controlling the three-dimensional structure of the resulting products. Nucleophilic addition to the carbonyl group creates a new stereocenter, leading to the formation of diastereomers. The facial selectivity of this addition is predictable using established stereochemical models.

The most widely accepted model for predicting the outcome of nucleophilic additions to α-chiral aldehydes is the Felkin-Anh model . wikipedia.orglibretexts.org This model posits that the largest group (L) attached to the α-chiral center orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°), approaching from the side of the smallest substituent (S). libretexts.orguwindsor.ca In the case of this compound, the morpholine ring itself contains the largest and medium substituents relative to the hydrogen atom at C2. The Felkin-Anh model predicts that the nucleophile will preferentially attack the re-face of the aldehyde, leading to the formation of the syn diastereomer as the major product.

An alternative scenario can arise under specific conditions, governed by the Cram-chelate model . libretexts.org This model becomes relevant when the α-substituent is a heteroatom capable of chelating with a Lewis acidic metal cation from the nucleophilic reagent (e.g., Grignard reagents, organozinc compounds) or an added Lewis acid (e.g., MgBr₂, TiCl₄, ZnBr₂). libretexts.org In this compound, the ring oxygen atom at position 4 and the carbonyl oxygen can form a five-membered chelate with a suitable metal ion. This chelation locks the conformation of the molecule, forcing the nucleophile to attack from the opposite, less-hindered face. This results in the formation of the anti diastereomer, a reversal of the selectivity predicted by the Felkin-Anh model. libretexts.orglibretexts.org

The choice of nucleophile and reaction conditions therefore allows for the selective synthesis of either the syn or anti diastereomer, providing a powerful tool for stereocontrolled synthesis.

Table 2: Predicted Diastereoselectivity in Nucleophilic Addition to this compound

| Reaction Type | Nucleophile (Nu⁻) | Conditions | Controlling Model | Major Product Diastereomer | Predicted d.r. (syn:anti) |

| Organometallic Addition | CH₃Li, C₆H₅MgBr | Non-chelating (e.g., Et₂O) | Felkin-Anh | syn | >80:20 |

| Hydride Reduction | NaBH₄ | Non-chelating (e.g., MeOH) | Felkin-Anh | syn | >80:20 |

| Organometallic Addition | CH₃MgBr, C₂H₅ZnCl | Chelating (e.g., TiCl₄ added) | Cram-chelate | anti | >20:80 |

| Allylation | Allyl-SnBu₃ | Lewis Acid (e.g., BF₃·OEt₂) | Felkin-Anh | syn | >85:15 |

| Allylation | Allyl-MgBr | Chelating | Cram-chelate | anti | >15:85 |

d.r. = diastereomeric ratio. The predicted ratios are illustrative and depend on the specific nucleophile, solvent, and temperature.

Applications of S N Boc 2 Morpholinecarbaldehyde As a Chiral Synthon in Complex Molecule Synthesis

Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs) Synthesis

The precise three-dimensional arrangement of atoms in a molecule is critical for its biological activity. (S)-N-Boc-2-morpholinecarbaldehyde serves as a key chiral starting material, enabling chemists to control the stereochemistry of their target molecules with a high degree of precision. This control is paramount in the synthesis of APIs, where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even harmful.

Development of Norepinephrine Reuptake Inhibitors (NRIs) and Reboxetine Analogs

This compound has proven instrumental in the synthesis of novel norepinephrine reuptake inhibitors (NRIs). nih.govnih.gov NRIs are a class of antidepressant medications that function by increasing the levels of norepinephrine, a neurotransmitter involved in mood regulation. wikipedia.org The morpholine (B109124) core of this compound is a key structural motif in many potent and selective NRIs. nih.gov

A significant application of this chiral synthon is in the development of analogs of Reboxetine, an established NRI. nih.govnih.gov By utilizing this compound, researchers can efficiently synthesize a variety of Reboxetine analogs with modified aryl and aryloxy ring substitutions. nih.gov This allows for the exploration of structure-activity relationships (SAR), leading to the identification of compounds with improved potency and selectivity for the norepinephrine transporter (NET) over other monoamine transporters like the serotonin transporter (SERT) and dopamine transporter (DAT). nih.govbiomolther.orgkoreascience.kr The stereochemistry imparted by the (S)-configuration of the starting material is crucial for the desired pharmacological activity. nih.gov

Below is a table summarizing the impact of different linkers and substituents on the inhibitory activity of 4-benzylpiperidine carboxamides, which share structural similarities with some NRI classes.

| Compound ID | Linker Length (n) | R1 Substituent | SERT IC50 (µM) | NET IC50 (µM) | DAT IC50 (µM) |

| 7a | 3 | 3,5-dichlorophenyl | 0.19-0.84 | 0.12-0.56 | >10 |

| 7j | 3 | 2-naphthyl | 0.06-0.18 | 0.15-0.76 | >10 |

| 8a | 2 | 3,5-dichlorophenyl | 0.55-6.22 | 0.55-1.88 | 0.37-1.17 |

| 8j | 2 | 2-naphthyl | 0.39-1.31 | 0.28-0.57 | 0.71-3.70 |

| 8k | 2 | 6-bromo-2-naphthyl | 0.48-0.83 | 0.02-0.19 | 0.41-1.73 |

This table is for illustrative purposes and is based on findings from related compound classes. biomolther.org

Synthesis of Chemokine Receptor Antagonists (e.g., CCR3 Antagonists)

Chemokine receptors, such as CCR3, are involved in inflammatory responses and are attractive targets for the treatment of various diseases, including asthma and allergic rhinitis. While the direct use of this compound in the synthesis of CCR3 antagonists is not explicitly detailed in the provided search results, the morpholine scaffold is a key component in some chemokine receptor antagonists. For instance, research into CCR2 antagonists has involved the synthesis of spirocyclic piperidines, which can be conceptually related to morpholine-containing structures. nih.gov The development of selective CCR3 antagonists has been a focus of research, with carboxamide derivatives being explored for their inhibitory activity against eotaxin binding to the receptor. nih.gov The chiral nature of synthons like this compound would be critical in optimizing the interaction with the receptor's binding site for enhanced potency and selectivity.

Role in the Synthesis of Anticonvulsant Medications (e.g., Lacosamide)

This compound is not directly used in the synthesis of Lacosamide. However, the principles of chiral synthesis are central to the production of this anticonvulsant medication. The approved form of Lacosamide is the (R)-enantiomer. nih.gov Syntheses of Lacosamide often start from chiral precursors like D-serine, which is N-protected with a Boc group. researchgate.netgoogle.com The synthesis involves steps like O-methylation and amidation with benzylamine, followed by deprotection and acetylation. google.comgoogle.com While a different chiral building block is used, this example underscores the importance of enantiomerically pure starting materials in the synthesis of modern pharmaceuticals. A short and enantioselective synthesis of both (R)- and (S)-Lacosamide has been developed from a chiral glycine enolate equivalent, further highlighting the sophisticated strategies employed to achieve stereochemical control. nih.gov

Exploration in Reactivating Mutant p53 Function

The tumor suppressor protein p53 is mutated in over half of all human cancers. nih.gov The reactivation of mutant p53 to its wild-type conformation is a promising strategy for cancer therapy. nih.govmdpi.com Small molecules have been identified that can bind to and stabilize mutant p53, restoring its tumor-suppressing functions. nih.govscispace.com While the direct involvement of this compound in the synthesis of these reactivators is not explicitly stated in the provided results, the morpholine moiety is a common feature in various biologically active compounds. e3s-conferences.org For instance, the compound chetomin (CTM) has been identified as a reactivator of the p53 R175H mutant. nih.gov Another compound, APR-246, is a pro-drug that converts to the active form, which can reactivate mutant p53. mdpi.com The development of such small molecules often relies on the use of versatile building blocks to create diverse chemical libraries for screening.

Utilization in the Synthesis of Biologically Active Compounds

Beyond its role in synthesizing established drug classes, this compound is a valuable tool for medicinal chemists exploring novel biologically active compounds with the potential for new therapeutic applications.

Investigations into Potential Anticancer Activities of Derivatives

The morpholine ring is a key pharmacophore in a wide range of compounds exhibiting anticancer activity. e3s-conferences.org Researchers have synthesized and evaluated various morpholine derivatives for their potential as antitumor agents. For example, novel 2-morpholino-4-anilinoquinoline derivatives have demonstrated potent anticancer activity against the HepG2 human liver cancer cell line. nih.gov These compounds were found to induce cell cycle arrest and inhibit cell proliferation. nih.gov

Structure-activity relationship (SAR) studies have shown that substitutions on the morpholine ring and other parts of the molecule can significantly influence the anticancer activity. e3s-conferences.org For instance, in a series of 2-morpholino-4-anilinoquinoline derivatives, compounds with specific substitutions at the aniline para position exhibited the highest cytotoxic activity. nih.gov

The following table summarizes the anticancer activity of selected 2-morpholino-4-anilinoquinoline derivatives against the HepG2 cell line.

| Compound | IC50 (µM) against HepG2 |

| 3c | 11.42 |

| 3d | 8.50 |

| 3e | 12.76 |

Data extracted from a study on novel quinoline derivatives. nih.gov

The versatility of this compound allows for the systematic modification of the morpholine scaffold, facilitating the exploration of SAR and the optimization of anticancer properties. This makes it an important building block in the ongoing search for more effective and selective cancer therapies. mdpi.com

Studies on Antimicrobial and Anti-inflammatory Properties of Related Structures

The morpholine ring is a significant pharmacophore in medicinal chemistry, and derivatives containing this scaffold have been extensively studied for a wide range of biological activities. While direct studies on the antimicrobial and anti-inflammatory properties of this compound are not the primary focus of its application, numerous related morpholine structures have demonstrated considerable potential in these areas. These studies underscore the therapeutic relevance of the morpholine nucleus, which this compound provides as a chiral building block.

Research into morpholine derivatives has revealed their capacity to inhibit the growth of various pathogenic microbes. For instance, newly synthesized derivatives have shown pronounced activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The antimicrobial efficacy is often linked to the specific substitutions on the morpholine ring, which influence the compound's physicochemical properties and its interaction with microbial targets. One study highlighted a 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine compound as a particularly potent antimicrobial agent against a panel of bacteria and fungi.

In addition to antimicrobial effects, the morpholine scaffold is a key component in molecules designed to have anti-inflammatory properties. Various derivatives have been synthesized and evaluated for their ability to inhibit inflammatory mediators. For example, certain morpholine-capped β-lactam derivatives have been identified as potent inhibitors of human inducible nitric oxide synthase (iNOS), an enzyme involved in the inflammatory process. Similarly, morpholinopyrimidine derivatives have been investigated as inhibitors of pathways like PI3K/Akt/mTOR, which are implicated in inflammation, with some compounds significantly reducing the expression of pro-inflammatory markers such as iNOS and COX-2 in cellular models.

The findings from these studies on related structures are crucial. They validate the importance of the morpholine moiety as a privileged scaffold in the design of new therapeutic agents. By providing a stereochemically defined morpholine core, this compound enables the synthesis of complex molecules that can be further elaborated to optimize these antimicrobial and anti-inflammatory activities.

Table 1: Antimicrobial Activity of Selected Morpholine Derivatives

| Compound/Derivative Class | Target Organism(s) | Observed Activity | Reference |

|---|---|---|---|

| 1-(3-methoxy-1-phenyl-propyl)morpholine | Acinetobacter baumannii, E. coli, Klebsiella pneumoniae, P. aeruginosa, S. aureus | Pronounced antimicrobial activity | |

| 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine | S. aureus, S. epidermidis, B. cereus, M. luteus, E. coli, C. albicans, A. niger | Potent antimicrobial agent with MIC values ranging from 16-40 µg/ml | |

| 7-(2-(aminomethyl)morpholino) quinolone derivative | Gram-positive bacteria | More potent than ciprofloxacin, norfloxacin, and ofloxacin | |

| Morpholine-containing 1,3-thiazol-2(3H)-imine derivatives | S. aureus, B. subtilis (Gram-positive) | High sensitivity with growth inhibition zones of 24-26 mm | |

| Morpholine-containing 1,3-thiazol-2(3H)-imine derivatives | P. aeruginosa, P. vulgaris (Gram-negative) | Moderate antibacterial activity with growth inhibition zones of 16-18 mm | |

| Morpholine-containing 1,3-thiazol-2(3H)-imine derivatives | Candida albicans (Fungus) | Fungicidal activity with growth inhibition zones of 20-21 mm |

Table 2: Anti-inflammatory Activity of Selected Morpholine Derivatives

| Compound/Derivative Class | Mechanism/Target | Observed Activity | Reference |

|---|---|---|---|

| Morpholine-capped β-lactams | Inducible nitric oxide synthase (iNOS) inhibition | Several compounds showed higher activity than the reference drug dexamethasone | |

| Morpholinopyrimidine derivatives | Inhibition of iNOS, IL-1β, and COX-2 gene and protein expression | Compounds V4 and V8 substantially reduced the expression of inflammatory mediators | |

| (2-methyl-4-(2-morpholinoethoxy)phenyl)methanone | Carrageenan-induced hind paw edema test in rats | Found to be the most potent anti-inflammatory compound in the series |

Contribution to Drug Discovery and Development Pipelines

This compound is a valuable chiral building block for drug discovery and development. The term "building block" in chemistry refers to molecules that serve as starting materials for the synthesis of more complex compounds. Chiral building blocks, like the title compound, are particularly important because they allow for the synthesis of single enantiomers of drug candidates. This is critical as the different enantiomers of a drug can have vastly different biological activities and safety profiles.

The specific utility of this compound lies in its dual functionality and defined stereochemistry. The aldehyde group is a versatile functional handle that can participate in a wide array of chemical transformations, such as reductive aminations, Wittig reactions, and aldol (B89426) condensations, allowing for the facile introduction of molecular diversity. The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom allows for controlled reactions at other parts of the molecule before being easily removed under acidic conditions to enable further functionalization at the nitrogen.

By providing a pre-formed, stereochemically pure (S)-configured morpholine ring, this synthon streamlines the synthesis of complex chiral molecules. It eliminates the need for chiral resolution or asymmetric synthesis steps later in the synthetic sequence, which can be inefficient and costly. This makes the drug development process more efficient, enabling medicinal chemists to rapidly generate libraries of novel, stereochemically defined compounds for biological screening. The use of such precision building blocks is a key strategy in modern medicinal chemistry for accelerating the journey from a lead compound to a clinical candidate.

Applications in Agrochemical and Specialty Chemical Synthesis

Beyond pharmaceuticals, the morpholine scaffold is a key structural component in the development of modern agrochemicals. Morpholine derivatives have been successfully commercialized as fungicides, herbicides, and plant growth regulators. The unique properties of the morpholine ring contribute to the biological activity and systemic mobility of these compounds in plants. This compound, as a chiral building block, offers a route to novel, stereochemically defined agrochemicals, which can lead to products with higher efficacy and improved environmental profiles.

In the field of fungicides, morpholine-based compounds are known to inhibit sterol biosynthesis in fungi, a mechanism that is crucial for their fungicidal action. The precise three-dimensional structure of a molecule can significantly impact its ability to bind to the target enzyme, and therefore, access to enantiomerically pure building blocks like this compound is highly valuable for developing next-generation fungicides with enhanced potency.

The application of morpholine derivatives also extends to the realm of specialty chemicals. Due to its chemical stability and properties, the morpholine ring is used as a corrosion inhibitor, particularly in boiler water treatment systems. Furthermore, morpholine derivatives serve as catalysts, solvents, and intermediates in various industrial processes. They are also used in the synthesis of polymers and advanced materials as curing agents and stabilizers. The ability to introduce a chiral morpholine unit via synthons like this compound opens up possibilities for creating specialty chemicals with specific, stereochemistry-dependent properties, such as chiral catalysts or materials for enantioselective separations.

Advanced Analytical and Spectroscopic Characterization of S N Boc 2 Morpholinecarbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of (S)-N-Boc-2-morpholinecarbaldehyde. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous verification of the morpholine (B109124) ring, the N-Boc protecting group, and the aldehyde functionality.

In ¹H NMR spectroscopy, the aldehyde proton typically appears as a distinct singlet or a doublet in the downfield region, around 9.5-9.7 ppm. The protons on the morpholine ring exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The presence of the bulky tert-butoxycarbonyl (Boc) group can lead to the observation of rotamers, or different conformations around the N-CO bond, which may result in the broadening or duplication of certain signals in the spectrum at room temperature. nih.gov The protons of the tert-butyl group give rise to a characteristic sharp singlet at approximately 1.4-1.5 ppm, integrating to nine protons.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. The carbonyl carbon of the aldehyde is typically observed around 200 ppm, while the carbonyl of the Boc group resonates near 154 ppm. The carbon of the quaternary center of the Boc group appears around 80 ppm. The chemical shifts of the morpholine ring carbons confirm the heterocyclic structure.

The stereochemistry at the C2 position influences the chemical shifts and coupling constants of the adjacent protons. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be employed to probe the spatial relationships between protons, helping to confirm the relative stereochemistry of the molecule.

Table 1: Typical NMR Data for this compound Note: Chemical shifts (δ) are reported in ppm and are referenced to a standard solvent signal. Coupling constants (J) are in Hertz (Hz). Data is illustrative and can vary based on solvent and experimental conditions.

| Assignment | ¹H NMR (Typical δ, Multiplicity, J) | ¹³C NMR (Typical δ) |

|---|---|---|

| Aldehyde (CHO) | 9.65 (d, J = 1.5 Hz) | 201.5 |

| H-2 | 4.20 (m) | 58.0 |

| Morpholine CH₂ | 2.80 - 4.00 (m) | 66.5, 45.0, 43.5 |

| Boc (C(CH₃)₃) | 1.45 (s) | 80.5 |

| Boc (C(CH₃)₃) | - | 28.4 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a critical technique for confirming the molecular weight and investigating the structural integrity of this compound through fragmentation analysis. The nominal molecular weight of the compound is 215.25 g/mol . sigmaaldrich.com

Under electrospray ionization (ESI) conditions, the molecule readily forms protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition.

Collision-induced dissociation (CID) experiments performed on the precursor ion reveal characteristic fragmentation patterns for N-Boc protected compounds. doaj.orgnih.gov The most prominent fragmentation pathway involves the loss of the Boc group. This can occur through several neutral losses:

Loss of isobutylene (B52900) (C₄H₈, 56 Da): This results in a prominent fragment ion corresponding to [M+H-56]⁺ or [M+Na-56]⁺.

Loss of the entire Boc group (C₅H₉O₂, 101 Da): This leads to the morpholinecarbaldehyde cation.

Loss of tert-butanol (B103910) (C₄H₁₀O, 74 Da).

Consecutive loss of isobutylene and carbon dioxide (CO₂, 44 Da). doaj.org

These predictable fragmentation patterns serve as a diagnostic fingerprint for the identification of N-Boc protected amines and are crucial for structural elucidation, especially in complex mixtures or during reaction monitoring. nih.govmdpi.com

Table 2: Characteristic Mass Spectrometry Fragments for N-Boc-2-morpholinecarbaldehyde

| Ion/Fragment | Description | Typical m/z (ESI+) |

|---|---|---|

| [M+H]⁺ | Protonated molecule | 216.12 |

| [M+Na]⁺ | Sodium adduct | 238.10 |

| [M+H - C₄H₈]⁺ | Loss of isobutylene | 160.07 |

| [M+H - Boc + H]⁺ | Loss of the Boc group | 116.07 |

| [Boc]⁺ | tert-Butoxycarbonyl cation | 101.07 |

High-Performance Liquid Chromatography (HPLC) and Chiral Chromatography for Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. For the critical determination of enantiomeric purity, chiral HPLC is employed. This technique separates the (S)-enantiomer from its mirror image, the (R)-enantiomer, allowing for precise quantification of enantiomeric excess (ee).

The separation is achieved using a chiral stationary phase (CSP). nih.gov CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. bgb-analytik.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral separations. nih.govchromatographyonline.com

Method development for chiral HPLC involves screening various CSPs and mobile phase compositions (normal-phase, reversed-phase, or polar organic) to achieve optimal resolution between the enantiomer peaks. bgb-analytik.com The ability to separate the two enantiomers is measured by the resolution factor (Rs), where a value greater than 1.5 indicates baseline separation.

Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers. researchgate.net These diastereomers possess different physical properties and can be separated on a standard, non-chiral HPLC column. nih.gov However, direct separation on a CSP is often preferred as it avoids the extra derivatization step.

Table 3: Illustrative Chiral HPLC Conditions for Enantiomeric Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IA or similar amylose-based CSP |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Expected Outcome | Baseline separation of (S) and (R) enantiomers |

X-ray Crystallography for Absolute Stereochemistry Assignment

While spectroscopic and chromatographic methods can confirm the structure and relative stereochemistry, single-crystal X-ray crystallography provides the most definitive determination of the absolute configuration of a chiral molecule. springernature.com This technique maps the three-dimensional arrangement of atoms in a crystal, offering an unambiguous assignment of the (S) or (R) configuration at the stereocenter.

To determine the absolute structure, a high-quality single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed. The phenomenon of anomalous dispersion (or resonant scattering) is used to distinguish between the two enantiomers. researchgate.net For molecules containing only light atoms (C, H, N, O), this effect can be weak, making the determination challenging. However, modern diffractometers and computational methods have significantly improved the reliability of absolute structure determination even for light-atom compounds. researchgate.neted.ac.uk

The analysis of the diffraction data yields a parameter known as the Flack parameter, which should ideally be close to 0 for the correct enantiomer and close to 1 for the inverted structure. ed.ac.uk A value of 0 with a small standard uncertainty provides high confidence in the assigned absolute configuration. In cases where obtaining a suitable crystal of the aldehyde is difficult, a crystalline derivative can be synthesized and analyzed to infer the stereochemistry of the parent compound. nih.gov The crystal structure of a related morpholine derivative, for instance, has been determined, showcasing the power of this technique in establishing molecular geometry and packing in the solid state. jyu.fi

Table of Compounds

| Compound Name |

|---|

| This compound |

| (R)-N-Boc-2-morpholinecarbaldehyde |

| (S)-N-Boc-2-(2-hydroxyethyl)morpholine |

| 1,2-dimorpholinoethane |

| N-Boc-bicycloproline |

| o-phthalaldehyde |

Stereochemical Control and Enantiopurity in S N Boc 2 Morpholinecarbaldehyde Chemistry

Strategies for Maintaining and Enhancing Enantiomeric Excess in Synthetic Pathways

The synthesis of (S)-N-Boc-2-morpholinecarbaldehyde with high enantiopurity is paramount for its successful application in stereoselective synthesis. The primary strategies to achieve this involve starting with a chiral precursor (chiral pool synthesis) and employing methods to enhance enantiomeric excess, such as kinetic resolution.

A common and effective method to obtain the (S)-enantiomer of N-Boc-2-morpholinecarbaldehyde's precursor is through the use of (S)-epichlorohydrin. derpharmachemica.com This readily available chiral starting material establishes the stereocenter at the C2 position of the morpholine (B109124) ring early in the synthetic sequence. The synthesis of the precursor, (S)-N-Boc-2-hydroxymethylmorpholine, has been demonstrated from (S)-epichlorohydrin in an operationally simple manner that avoids chromatography, making it suitable for large-scale production. figshare.comnih.govfigshare.com Subsequent oxidation of the alcohol to the aldehyde must then be carried out under mild conditions to prevent racemization of the stereogenic center adjacent to the newly formed carbonyl group. Reagents such as Dess-Martin periodinane or Swern oxidation are often employed for such transformations, as they are known to minimize epimerization.

Another powerful strategy for obtaining enantiomerically pure morpholine derivatives is through kinetic resolution. This technique involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched. Enzyme-catalyzed kinetic resolution has proven to be highly effective. For instance, the kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate using Candida rugosa lipase (B570770) allows for the separation of the (S)- and (R)-enantiomers with high enantiomeric excess. acs.org Similarly, transaminases, in combination with an amino acid oxidase, have been used for the efficient kinetic resolution of racemic amines, a strategy that could be adapted for morpholine precursors. nih.gov Dynamic kinetic resolution, where the racemizing starting material is continuously resolved into a single enantiomer, has also been successfully applied to N-Boc-2-lithiated piperidines and could potentially be extended to morpholine systems.

The following table summarizes key strategies for obtaining enantiomerically enriched this compound and its precursors:

| Strategy | Description | Key Reagents/Methods |

| Chiral Pool Synthesis | Utilization of a readily available enantiomerically pure starting material to introduce the desired stereocenter. | (S)-Epichlorohydrin |

| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the unreacted enantiomer in high enantiomeric excess. | Lipases (e.g., Candida rugosa lipase), Transaminases |

| Dynamic Kinetic Resolution | A variation of kinetic resolution where the starting material is racemized in situ, allowing for the theoretical conversion of the entire racemic mixture into a single enantiomer. | Chiral ligands with organolithium species |

| Asymmetric Hydrogenation | Catalytic hydrogenation of a prochiral unsaturated precursor using a chiral catalyst to generate the desired stereocenter. | Bisphosphine-rhodium catalysts |

Influence of Stereochemistry on Reaction Pathways and Selectivity

The stereocenter at the C2 position of this compound exerts a significant influence on the stereochemical outcome of reactions involving the adjacent aldehyde group. This phenomenon, known as 1,2-asymmetric induction, is a well-established principle in organic chemistry and is crucial for the construction of new stereocenters with predictable configurations.

The diastereoselectivity of nucleophilic additions to α-chiral aldehydes like this compound can often be predicted using the Felkin-Anh model. libretexts.orgyoutube.comwikipedia.orguwindsor.cauvic.ca This model rationalizes the preferential formation of one diastereomer by considering the steric hindrance around the carbonyl group. The largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions in the transition state. In the case of this compound, the bulky N-Boc-morpholine ring dictates the trajectory of the nucleophilic attack on the aldehyde.

The presence of the ring oxygen and nitrogen atoms can also lead to chelation control under certain reaction conditions, particularly with organometallic reagents containing Lewis acidic metals. uvic.ca In a chelation-controlled transition state, the metal coordinates to both the carbonyl oxygen and a heteroatom of the chiral auxiliary (in this case, the ring oxygen or the Boc-protected nitrogen), leading to a more rigid cyclic conformation. This can result in a reversal of the diastereoselectivity compared to the non-chelated Felkin-Anh model. The choice of nucleophile and reaction conditions is therefore critical in dictating which stereochemical pathway is favored.

The following table illustrates the potential outcomes of nucleophilic addition to this compound based on the controlling model:

| Controlling Model | Predicted Major Diastereomer | Conditions Favoring the Model |

| Felkin-Anh Model | Nucleophilic attack from the less hindered face, anti to the largest substituent. | Non-chelating nucleophiles (e.g., Grignard reagents in non-coordinating solvents, organolithiums). |

| Cram-Chelate Model | Nucleophilic attack on the chelated aldehyde, leading to the opposite diastereomer compared to the Felkin-Anh model. | Chelating metals (e.g., Mg, Zn, Ti) and nucleophiles in appropriate solvents. |

Stereoselective Catalysis Employing or Derived from this compound

While this compound is primarily utilized as a chiral building block, the inherent chirality and functionality of the morpholine scaffold make it an attractive platform for the development of chiral catalysts and ligands for asymmetric synthesis. nih.gov Chiral morpholines and their derivatives have been successfully employed in a variety of catalytic asymmetric transformations.

The development of chiral catalysts often involves the incorporation of a chiral scaffold, such as the morpholine ring system, into a ligand that can coordinate with a metal center. The stereochemistry of the ligand then directs the stereochemical outcome of the reaction catalyzed by the metal complex. For example, asymmetric hydrogenation of unsaturated morpholines has been achieved with high enantioselectivity using a bisphosphine-rhodium catalyst. rsc.orgrsc.org This demonstrates the potential of chiral morpholine derivatives to serve as effective ligands in transition metal catalysis.

Furthermore, the aldehyde functionality of this compound can be readily transformed into other functional groups suitable for catalysis. For instance, it can be converted into a phosphine, an amine, or an alcohol, which can then be incorporated into a larger catalytic system. Organocatalysis, which utilizes small organic molecules as catalysts, is another area where derivatives of this compound could find application. nih.gov The chiral amine functionality that can be derived from the aldehyde is a common motif in many organocatalysts.